molecular formula C24H21N3O4 B2990944 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899939-52-7

2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2990944
CAS No.: 899939-52-7
M. Wt: 415.449
InChI Key: GBGAENDELXWLQU-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” is a complex organic molecule. It consists of several moieties including a benzo[d][1,3]dioxol-5-yl group, a pyridin-3-yl group, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups . The benzo[d][1,3]dioxol-5-yl group and the 1,2-methylenedioxybenxene ring are not coplanar, with a dihedral angle of 53.5 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Novel Derivatives Synthesis: Abdelhamid et al. (2012) demonstrated the synthesis of various derivatives containing benzofuran moiety, including pyrazolo[5,1- c ][1,2,4]triazine, and benzo[4,5]-imidazo[2,1- c ][1,2,4]triazine, indicating the potential for creating diverse compounds using similar structural frameworks (Abdelhamid, Fahmi, & Alsheflo, 2012).

Pharmacological Activities

  • Antiviral Activities: A study by Hebishy et al. (2020) explored benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activities, which suggests the relevance of similar compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
  • Antimicrobial and Antioxidant Properties: Hassan (2013) synthesized a series of 2-pyrazolines with antibacterial and antifungal activities, indicating the potential of structurally related compounds for antimicrobial applications (Hassan, 2013).

Chemical Synthesis and Transformation

  • Synthesis of Fused Heterocycles: Kurasawa et al. (1988) discussed the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines, highlighting the versatility in synthesizing complex fused heterocycles (Kurasawa et al., 1988).

Novel Synthesis Methods

  • Tandem Palladium-Catalyzed Synthesis: Gabriele et al. (2006) achieved the synthesis of benzo[1,4]oxazine derivatives through an innovative tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, indicating advanced methods in synthesizing complex structures (Gabriele et al., 2006).

Bioactivity and Screening

  • Molecular Docking and Screening: Flefel et al. (2018) conducted molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives, which is relevant for understanding the interaction and potential bioactivity of related compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Insecticidal Applications

  • Insecticidal Properties: Fadda et al. (2017) explored the synthesis of various heterocycles with insecticidal properties against the cotton leafworm, which opens avenues for pest control applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-ethoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-2-28-21-7-3-6-17-19-12-18(15-8-9-20-22(11-15)30-14-29-20)26-27(19)24(31-23(17)21)16-5-4-10-25-13-16/h3-11,13,19,24H,2,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGAENDELXWLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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